Enantiomeric Configuration Drives Biological Activity: (3R,4R) vs. (3S,4S) in EED-Binding Pyrrolidines
In the EED-binding dimethylamino pyrrolidine series, the (3R,4R) trans-configuration is essential for maintaining the geometry of the dimethylamino pharmacophore within the EED active site. SAR studies across this series demonstrate that diastereomeric inversion leads to >100-fold loss in binding affinity [1]. When evaluated in a fluorescence polarization (FP) competition assay measuring disruption of EED/H3K27me3 binding, the optimized (3R,4R)-configured lead compound 2 achieved an IC50 of <100 nM, whereas the corresponding (3S,4S) diastereomer showed IC50 > 10,000 nM under identical conditions [1]. This >100-fold difference is attributed to the inability of the inverted stereochemistry to place the dimethylamino group in the correct binding orientation within the aromatic cage of EED, as confirmed by X-ray co-crystal structures [1].
| Evidence Dimension | EED/H3K27me3 disruption potency (FP assay IC50) |
|---|---|
| Target Compound Data | IC50 < 100 nM for (3R,4R)-configured analog (compound 2) |
| Comparator Or Baseline | (3S,4S) diastereomer: IC50 > 10,000 nM |
| Quantified Difference | >100-fold loss in potency upon stereochemical inversion |
| Conditions | Fluorescence polarization (FP) competition assay; EED/H3K27me3 binding disruption; Bioorg. Med. Chem. Lett. 2017 |
Why This Matters
Procurement of the correct (3R,4R) enantiomer directly determines whether a synthesized inhibitor series will yield nanomolar or inactive compounds, making stereochemical specification the single most impactful purchasing decision for PRC2-targeted programs.
- [1] Curtin, M. L.; Pliushchev, M. A.; Li, H.-Q.; Torrent, M.; Dietrich, J. D.; Jakob, C. G.; Zhu, H.; Zhao, H.; Wang, Y.; Ji, Z.; et al. SAR of Amino Pyrrolidines as Potent and Novel Protein-Protein Interaction Inhibitors of the PRC2 Complex through EED Binding. Bioorg. Med. Chem. Lett. 2017, 27 (7), 1576–1583. DOI: 10.1016/j.bmcl.2017.02.030. View Source
